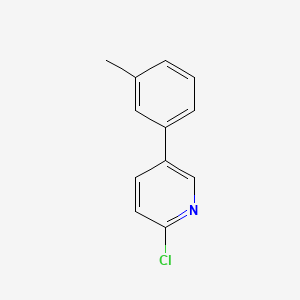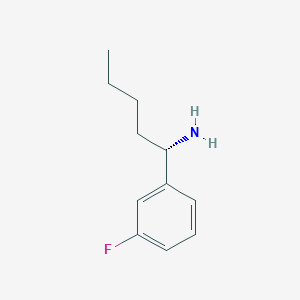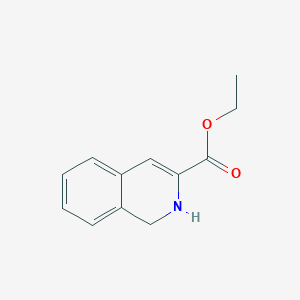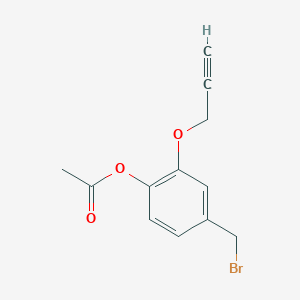
2-Chloro-5-(m-tolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(m-tolyl)pyridine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(m-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with appropriate reagents under controlled conditions. For instance, the reaction of 3-methylpyridine-1-oxide with phosgene in the presence of trimethylamine can yield 2-chloro-5-methylpyridine . Another method involves the chlorination of 2-amino-5-picoline using nitrosyl chloride (NOCl) in the presence of a polyvalent metal or nonmetal chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, chlorination, and purification to obtain the desired compound.
化学反応の分析
Types of Reactions: 2-Chloro-5-(m-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.
科学的研究の応用
2-Chloro-5-(m-tolyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 2-Chloro-5-(m-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 2-Chloro-5-methylpyridine
- 2-(p-Tolyl)pyridine
Comparison: 2-Chloro-5-(m-tolyl)pyridine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C12H10ClN |
|---|---|
分子量 |
203.67 g/mol |
IUPAC名 |
2-chloro-5-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3 |
InChIキー |
LOIIRZHGQLGKQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)







